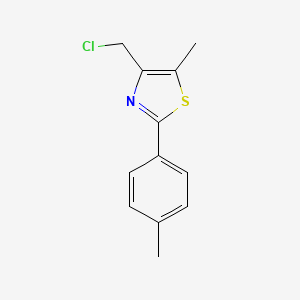
2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole
描述
2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole (2-MPCM-5MT) is a heterocyclic compound that contains a thiazole ring and an aromatic ring. It is an important intermediate in the synthesis of organic compounds and has been studied for its potential applications in medicinal chemistry and organic synthesis.
作用机制
2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole has been studied for its potential mechanisms of action. It has been found to interact with enzymes involved in the synthesis of fatty acids, which can lead to an inhibition of the synthesis of fatty acids. This can lead to a decrease in the production of inflammatory mediators, which can reduce inflammation. Additionally, it has been found to interact with enzymes involved in the synthesis of prostaglandins, which can lead to an inhibition of the synthesis of prostaglandins and a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-tumor effects. Additionally, it has been found to have antioxidant and neuroprotective effects. It has also been found to have anti-diabetic effects, as it can reduce the production of glucose in the liver and increase insulin sensitivity.
实验室实验的优点和局限性
2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available commercially. Additionally, it is relatively stable and has a low toxicity profile. One limitation is that it is not very soluble in water, which can make it difficult to use in some experiments.
未来方向
There are several potential future directions for research involving 2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole. One potential direction is to further explore its potential mechanisms of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and organic synthesis. Additionally, further research could be done to explore ways to improve its solubility in water and its stability in different environments. Finally, further research could be done to explore its potential toxicity profile and its potential interactions with other compounds.
科学研究应用
2-(4-Methylphenyl)-4-(chloromethyl)-5-methylthiazole has been studied extensively for its potential applications in medicinal chemistry and organic synthesis. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anti-bacterial agents, anti-tumor agents, and anti-diabetic agents. It has also been used as a synthetic intermediate in the synthesis of various organic compounds, such as dyes, pigments, and polymers.
属性
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPRZKUTNALWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-dichlorophenyl)thiophene-2-carboxamide](/img/structure/B3130655.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide](/img/structure/B3130662.png)
![N-(2,4-difluorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B3130673.png)
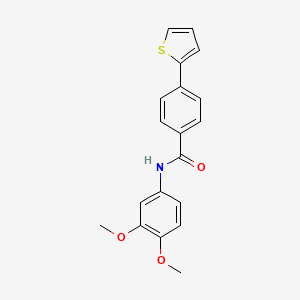

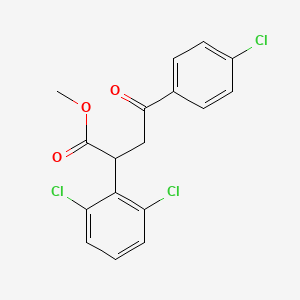

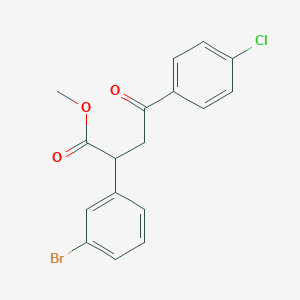
![ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate](/img/structure/B3130727.png)
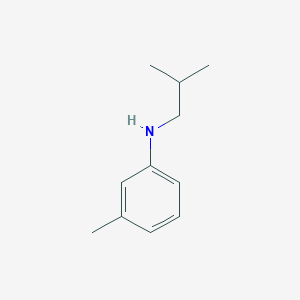
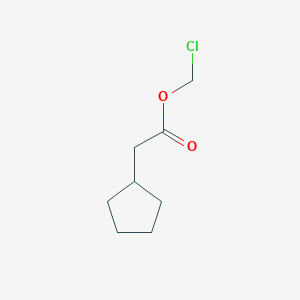


![Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3130754.png)